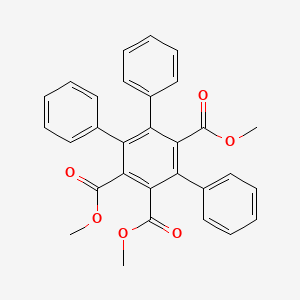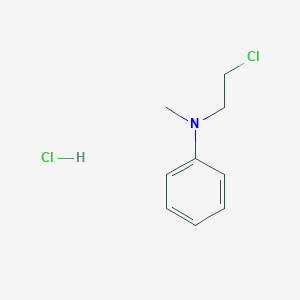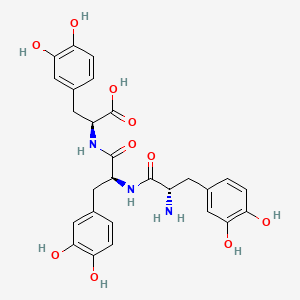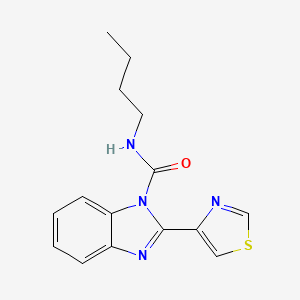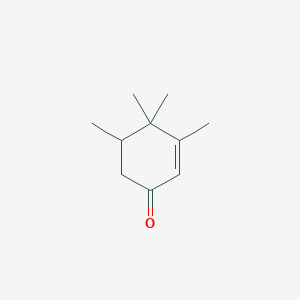
3,4,4,5-Tetramethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,5-Tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexenone, characterized by the presence of four methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5-Tetramethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of cyclohexanones using palladium-catalyzed oxidative cross-coupling reactions. This method utilizes vinyl boronic acids and cyclic α-diazocarbonyl compounds as substrates . Another method involves the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene. This process employs hydrogen peroxide and vanadium catalysts to achieve the desired product . The use of such catalysts ensures high yield and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and substituted cyclohexenones.
Scientific Research Applications
3,4,4,5-Tetramethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism by which 3,4,4,5-Tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4,4,5-Tetramethylcyclohex-2-en-1-one is unique due to its specific arrangement of methyl groups on the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and industry.
Properties
CAS No. |
40441-55-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,4,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7-5-9(11)6-8(2)10(7,3)4/h5,8H,6H2,1-4H3 |
InChI Key |
JDWUUBNMRYXDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C(C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


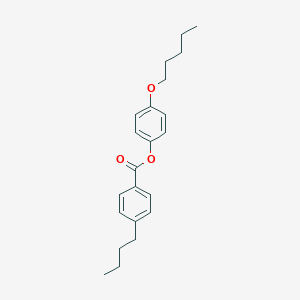
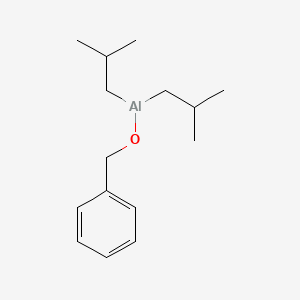
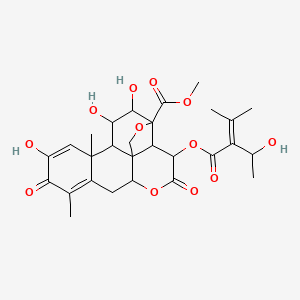
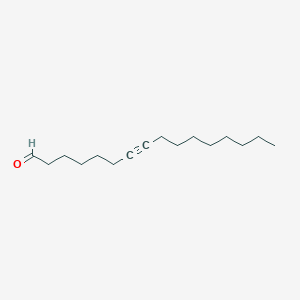

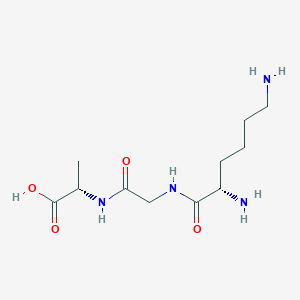
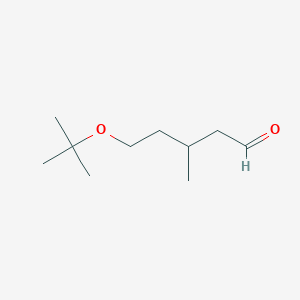
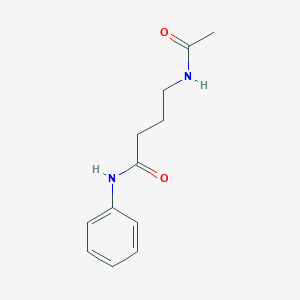
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
